

structure-activity relationship (SAR) studies of (2-Quinolyl)methylamine hydrochloride analogs

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Compound of Interest	
Compound Name:	(2-Quinolyl)methylamine hydrochloride
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Structure-Activity Relationship (SAR) of (2-Quinolyl)methylamine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Quinolyl)methylamine analogs, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR principles, this document aims to facilitate the rational design of more potent and selective drug candidates based on the quinoline scaffold.

Comparative Biological Activity of 2-Substituted Quinoline Analogs

The following table summarizes the *in vitro* activity of a series of 2-substituted quinoline derivatives against *Leishmania donovani*, the causative agent of visceral leishmaniasis. The data highlights how modifications at the 2-position of the quinoline ring influence the antileishmanial potency, expressed as the half-maximal inhibitory concentration (IC₅₀). The hydrochloride salt of the most active compound was noted for its use in *in vivo* studies, suggesting a common formulation strategy to enhance bioavailability.

Compound ID	R Group (Substitution at 2-position)	in vitro Antileishmanial Activity (IC50 in μ M)
1	-CH2NH2 ((2-Quinolyl)methylamine)	Baseline
2a	-CH=CH-Phenyl	> 25
2b	-CH=CH-(4-chlorophenyl)	1.5
2c	-CH=CH-(4-fluorophenyl)	0.8
2d	-CH=CH-(4-methoxyphenyl)	3.2
2e	-CH=CH-(3,4-dichlorophenyl)	0.5
2f	-CH=CH-(thien-2-yl)	1.2
2g	-CH(OH)-Phenyl	> 10
26g	-CH=N-NH-C(=S)NH-Phenyl	0.2

Data synthesized from studies on 2-substituted quinoline derivatives as antileishmanial agents.

[1] The hydrochloride salt of compound 26g demonstrated significant inhibition in animal models, underscoring the therapeutic potential of this chemical class.[1]

Key Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for common assays employed in the evaluation of quinoline derivatives.

In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the promastigote stage of *Leishmania donovani*.

- **Culturing of Parasites:** *Leishmania donovani* promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and

100 µg/mL streptomycin at 25°C.

- Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Assay Procedure:
 - Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1×10^6 cells/mL.
 - The serially diluted compounds are added to the wells.
 - Plates are incubated at 25°C for 72 hours.
- Viability Assessment (MTT Assay):
 - After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 25°C.
 - The reaction is stopped by adding 100 µL of lysis buffer (e.g., 50% N,N-dimethylformamide, 20% SDS).
 - The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

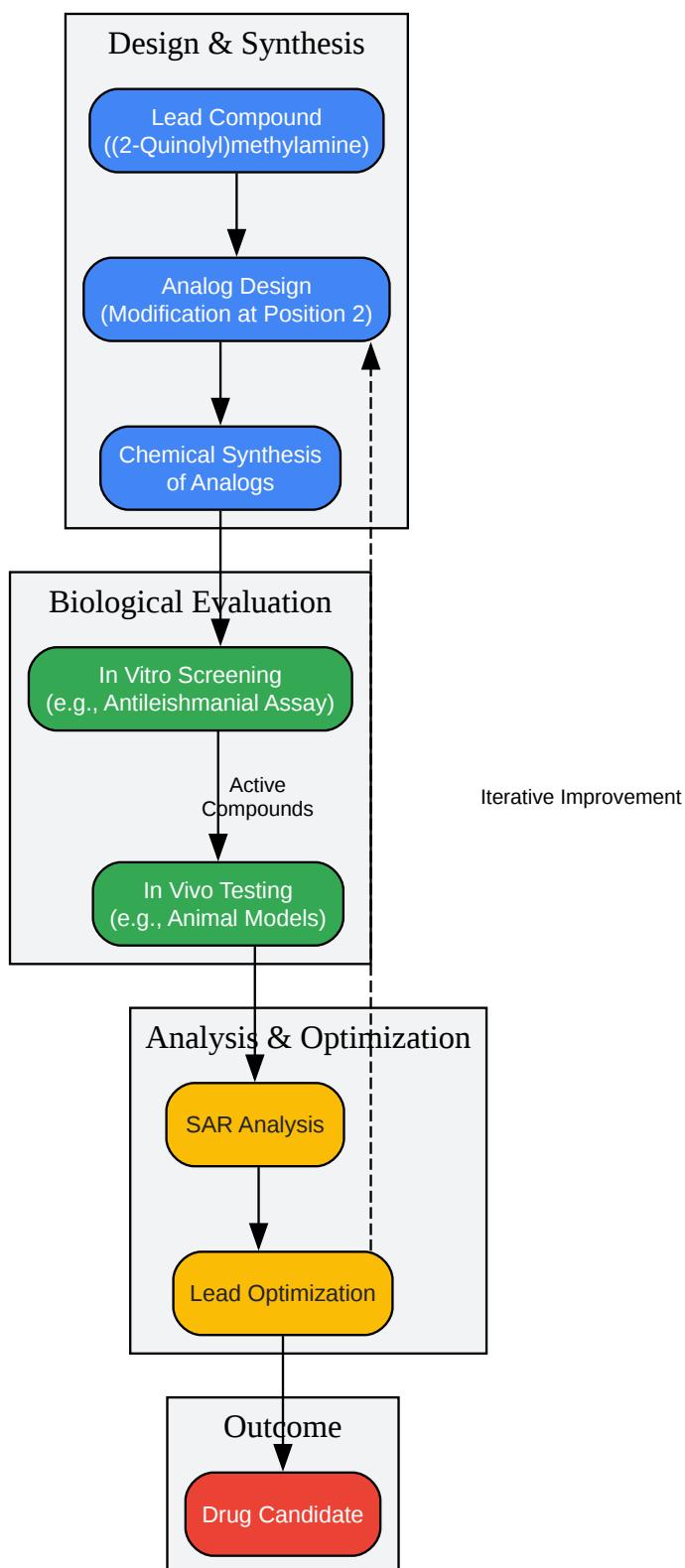
This method is used to determine the minimum inhibitory concentration (MIC) of compounds against various fungal strains.

- Fungal Strains and Media: Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*) are grown on Sabouraud Dextrose Agar. For the assay, RPMI-1640 medium buffered with MOPS is used.

- Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to obtain a final inoculum concentration of approximately $0.5 - 2.5 \times 10^3$ CFU/mL.
- Compound Preparation: Similar to the antileishmanial assay, compounds are serially diluted in the assay medium in a 96-well plate.
- Assay Procedure:
 - An equal volume of the standardized fungal inoculum is added to each well containing the diluted compound.
 - The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

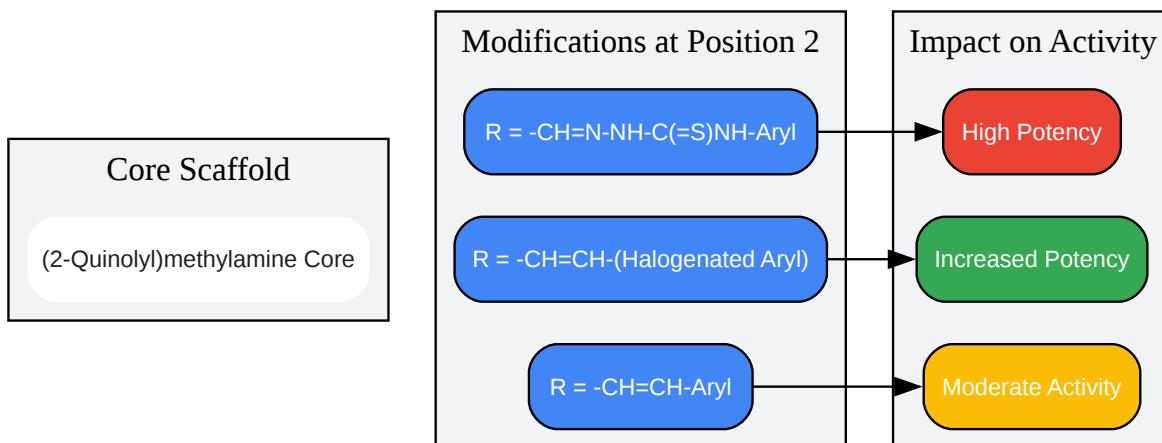
Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the process of SAR studies and the relationships between chemical structure and biological activity, the following diagrams are provided.



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Caption: General workflow of a structure-activity relationship (SAR) study.



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Caption: Key structural modifications and their impact on biological activity.

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References

- 1. Design, synthesis and biological evaluation of 2-substituted quinolines as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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